

# Spectroscopic data of Cyclopropanesulfonyl chloride (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of Cyclopropanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **cyclopropanesulfonyl chloride** (C<sub>3</sub>H<sub>5</sub>ClO<sub>2</sub>S), a reactive chemical intermediate of interest in synthetic and medicinal chemistry. Due to its strained cyclopropyl ring and electrophilic sulfonyl chloride group, understanding its structural characteristics through spectroscopic analysis is crucial for its application in the synthesis of novel compounds. This document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental protocols for data acquisition, and illustrates the analytical workflow.

## **Spectroscopic Data**

The following sections summarize the key spectroscopic data for **cyclopropanesulfonyl chloride**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data for Cyclopropanesulfonyl Chloride



Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Assignment
<sup>1</sup> H	Methanol-d₄	0.94 - 1.07	Multiplet	4H, CH <sub>2</sub> -CH <sub>2</sub>
<sup>1</sup> H	Methanol-d4	2.52 - 2.60	Multiplet	1H, CH-SO₂Cl
13C	Methanol-d₄	5.92	-	CH2-CH2
13 <b>C</b>	Methanol-d4	33.01	-	CH-SO₂CI

Data sourced from publicly available datasets[1].

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data below is based on typical absorption ranges for the functional groups in **cyclopropanesulfonyl chloride**.

Table 2: Characteristic IR Absorption Bands for Cyclopropanesulfonyl Chloride

Wavenumber Range (cm <sup>-1</sup> )	Vibrational Mode	Expected Intensity
3100 - 3000	C-H stretch (cyclopropyl)	Medium
1380 - 1340	SO <sub>2</sub> asymmetric stretch	Strong
1190 - 1160	SO <sub>2</sub> symmetric stretch	Strong
1020 - 1000	CH <sub>2</sub> skeletal vibration	Medium
850 - 550	C-Cl stretch	Strong
600 - 500	S-CI stretch	Strong

Data is predicted based on characteristic functional group absorptions[2][3].

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural components.



The molecular weight of cyclopropanesulfonyl chloride is 140.59 g/mol [4][5].

Table 3: Predicted Mass Spectrometry Fragmentation Data for **Cyclopropanesulfonyl Chloride** 

m/z Value	Possible Fragment Ion	Notes
140/142	[C₃H₅SO₂Cl]+	Molecular ion peak (M+) with the characteristic M+2 isotope peak for chlorine.
105	[C₃H₅SO₂]+	Loss of CI radical.
99/101	[SO <sub>2</sub> Cl] <sup>+</sup>	Characteristic fragment for sulfonyl chlorides with chlorine isotope pattern.
75	[C₃H₅S] <sup>+</sup>	Loss of SO <sub>2</sub> and Cl.
41	[C₃H₅] <sup>+</sup>	Cyclopropyl cation, a common fragment.

Fragmentation patterns are predicted based on the molecular structure and known fragmentation of related compounds[3].

## **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below. As **cyclopropanesulfonyl chloride** is a reactive, moisture-sensitive liquid, appropriate handling and storage conditions (e.g., under inert atmosphere, refrigerated) are essential[5][6].

## NMR Spectroscopy Protocol (for a Liquid Sample)

• Sample Preparation: In a dry NMR tube, dissolve 5-20 mg of **cyclopropanesulfonyl chloride** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl<sub>3</sub>) or methanol-d<sub>4</sub>). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.



Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

### Data Acquisition:

- Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- Acquire a <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A larger number
  of scans will be necessary compared to <sup>1</sup>H NMR due to the lower natural abundance of
  <sup>13</sup>C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for <sup>1</sup>H NMR. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

## FT-IR Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation: As **cyclopropanesulfonyl chloride** is a liquid, a neat liquid film is a suitable method. Place one to two drops of the neat liquid onto the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform liquid film, ensuring no air bubbles are trapped.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition:
  - First, acquire a background spectrum of the empty sample compartment to correct for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as instrumental artifacts.
  - Place the prepared salt plate assembly into the sample holder of the spectrometer.
  - Acquire the sample spectrum over the desired wavenumber range, typically 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.



 Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **cyclopropanesulfonyl chloride** (e.g., 10-100 μg/mL) in a volatile organic solvent such as dichloromethane or hexane. The sample must be free of non-volatile materials.
- Instrumentation: A GC-MS system equipped with a capillary column (e.g., a non-polar DB-5MS or similar) is used.

### GC Method:

- Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). A split or splitless injection mode can be used depending on the sample concentration.
- Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
- Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.

#### · MS Method:

- o Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
- Mass Analyzer: Set the mass analyzer to scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).
- Interface Temperature: The GC-MS interface temperature should be high enough to prevent condensation of the analyte (e.g., 280 °C).

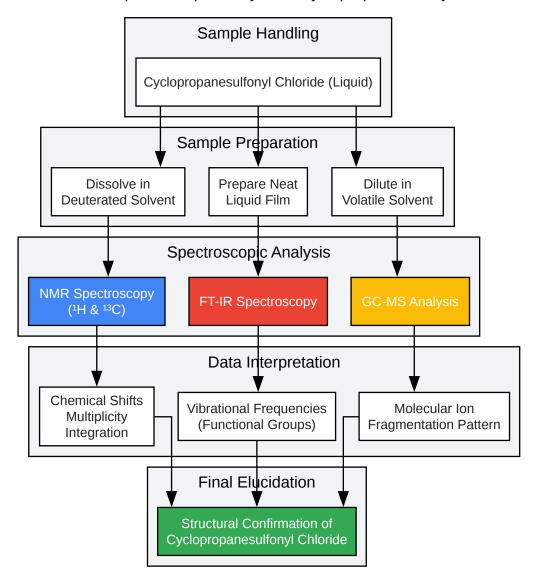


 Data Analysis: Identify the peak corresponding to cyclopropanesulfonyl chloride in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **cyclopropanesulfonyl chloride**.

Workflow for Spectroscopic Analysis of Cyclopropanesulfonyl Chloride



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Caption: Logical workflow for the spectroscopic analysis of cyclopropanesulfonyl chloride.

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